Home > Products > Screening Compounds P37919 > 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid
2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid - 342639-02-5

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid

Catalog Number: EVT-3173497
CAS Number: 342639-02-5
Molecular Formula: C25H32N2O4
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid is a complex organic compound belonging to the class of piperidine derivatives. It is characterized by its unique structural features, which include a benzyl group and a hydroxyphenyl moiety. This compound has garnered attention in the pharmaceutical field due to its potential therapeutic applications.

Source

This compound can be synthesized through various chemical processes, as documented in several patent applications and scientific literature. Notable patents include US10093625B2 and WO2017158615A1, which describe methods for synthesizing derivatives of this compound, emphasizing its importance in medicinal chemistry .

Classification

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups. It is also categorized under piperidine-based compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid typically involves multi-step reactions. A common method includes the reaction of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with various acylating agents to form the desired amide .

Technical Details

The synthesis often utilizes triethylamine as a base and solvents such as toluene or acetonitrile to facilitate the reaction. The process may yield different purity levels depending on the conditions employed, including temperature and reaction time.

Molecular Structure Analysis

Structure

The molecular formula for 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid is C25H32N2O4. The structure features a piperidine ring substituted with a hydroxyphenyl group and a benzyl group attached to a propanamide chain .

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amino acids and piperidine derivatives. These include acylation reactions, hydrolysis under acidic or basic conditions, and potential coupling reactions with other biomolecules .

Technical Details

For instance, when treated with strong acids or bases, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine. Additionally, coupling with other amino acids could lead to peptide formation.

Mechanism of Action

Process

The mechanism of action for 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid in biological systems is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarities with known neuroactive compounds .

Data

Research indicates that compounds with piperidine structures often interact with opioid receptors or other neuroreceptors, potentially influencing pain pathways or mood regulation.

Physical and Chemical Properties Analysis

Physical Properties

This compound typically appears as a crystalline solid. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.

Chemical Properties

It exhibits standard chemical properties associated with amino acids and amides, such as stability under neutral pH but susceptibility to hydrolysis under extreme pH conditions. The presence of multiple functional groups allows for diverse reactivity patterns .

Applications

Scientific Uses

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid has potential applications in pharmaceutical research, particularly in developing novel analgesics or antidepressants due to its structural features that suggest activity at various neurotransmitter receptors . Its synthesis methods are also valuable for producing related compounds in medicinal chemistry.

Introduction to the Chemical Scaffold and Therapeutic Rationale

Historical Development of Peripherally Acting μ-Opioid Receptor Antagonists

The evolution of peripherally acting μ-opioid receptor antagonists (PAMORAs) originated from efforts to mitigate opioid-induced gastrointestinal dysfunction while preserving central analgesia. Early opioid antagonists like naloxone and naltrexone demonstrated efficacy in blocking μ-opioid receptors but crossed the blood-brain barrier, reversing analgesia or precipitating withdrawal [3]. This limitation drove research toward quaternary analogs (e.g., methylnaltrexone) featuring charged amines that reduced CNS penetration [9]. However, variable metabolic stability and partial agonist activity constrained their utility.

A breakthrough emerged with the discovery of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold (exemplified by LY272922), which showed potent, selective MOR antagonism [5]. Structural optimization yielded 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid (Alvimopan, LY246736), approved in 2008 for postoperative ileus [7] [10]. Unlike earlier agents, Alvimopan combined a zwitterionic design (carboxylic acid + tertiary amine) with stereospecificity ((3R,4R)-configuration) to achieve near-complete peripheral restriction (brain-to-plasma ratio: ≤0.03) [7] [9].

Table 1: Evolution of Key PAMORAs

CompoundCore ScaffoldKey Structural FeatureClinical Milestone
NaloxoneMorphinanTertiary amineGold standard reversal agent
MethylnaltrexoneQuaternary morphinanN-methyl groupFirst IV PAMORA (2008)
Alvimopan3,4-DimethylpiperidineZwitterion; (3R,4R) stereochemistryFirst oral PAMORA (2008)
NaldemedineNoroxymorphone derivativeCharged side chainChronic OIC approval (2016)

Structural Determinants for Peripheral Selectivity in Opioid Antagonists

Peripheral selectivity in Alvimopan arises from synergistic molecular properties:

  • Zwitterionic Design: The carboxylic acid group (pK~a~ ≈ 4.0) and tertiary amine (pK~a~ ≈ 9.5) form a charge-balanced structure at physiological pH. This significantly increases polarity (cLogP = 2.8), limiting passive blood-brain barrier (BBB) diffusion [7] [10].
  • Stereochemical Precision: The (3R,4R) configuration of the piperidine ring optimizes MOR binding affinity (K~i~ = 0.3 nM) versus the (3S,4S) diastereomer (>100-fold lower affinity) [5] [8]. Molecular dynamics simulations show that this orientation stabilizes hydrogen bonds with MOR residues Asp147 and Tyr148, critical for receptor inactivation [8].
  • Benzyl-Acetamide Linker: The S-configured benzyl group enhances hydrophobic pocket engagement in MOR’s transmembrane domain, while the acetic acid moiety provides substrate affinity for intestinal efflux transporters (e.g., P-gp), further restricting CNS access [9] [10].

Table 2: Structural Impact on Alvimopan’s Pharmacodynamics

Structural ElementRole in MOR AntagonismRole in Peripheral Selectivity
(3R,4R)-PiperidineH-bonding with Asp147/Tyr148; hydrophobic fit with Val300Minimal effect on distribution
Carboxylic acid (─COOH)No direct roleLimits BBB penetration via low passive diffusion
S-2-benzyl groupFills MOR hydrophobic cleft (Leu/Ile residues)Enhances P-gp recognition
Amide linkerStabilizes extended conformationOptimizes solubility

Unmet Clinical Needs in Opioid-Induced Gastrointestinal Dysfunction Management

Opioid-induced constipation (OIC) affects 40–80% of chronic opioid users, with laxatives providing inadequate relief in >50% of cases due to non-targeted mechanisms [9]. This persists due to:

  • Tolerance Absence: Unlike analgesia or respiratory depression, gastrointestinal MORs develop minimal tolerance. Chronic opioid use thus perpetuates OIC via unremitting inhibition of gut motility and fluid secretion [9] [10].
  • Microbiome Dysbiosis: OIC alters gut microbiota composition (e.g., reduced Bacteroidetes, increased Firmicutes), increasing systemic inflammation and potentially exacerbating opioid tolerance and hyperalgesia [9].
  • Peripheral-Only Targeting: Existing PAMORAs like Alvimopan reverse OIC but do not address peripheral MOR-mediated analgesia in conditions like inflammatory bowel disease [9]. Emerging strategies aim to develop gut-specific MOR antagonists lacking systemic absorption.

Current PAMORAs also exhibit limitations in chronic settings: Alvimopan carries a cardiovascular risk warning for long-term use (>15 doses), restricting its application to acute postoperative settings [7] [10]. This underscores the need for next-generation antagonists with improved safety profiles.

Properties

CAS Number

342639-02-5

Product Name

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid

IUPAC Name

2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20?,25+/m0/s1

InChI Key

UPNUIXSCZBYVBB-COAOWADVSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.